MIC Against C. albicans: Antifungal Agent 34 Matches or Exceeds Azole Potency Without Cytotoxicity
Antifungal agent 34 (compound 6i) demonstrated an MIC of 4 μg/mL against Candida albicans ATCC 10231 in standard antifungal susceptibility testing [1]. By comparison, published MIC₉₀ values for fluconazole against C. albicans range from 0.25 to >64 μg/mL depending on strain susceptibility status, with resistant isolates exceeding 64 μg/mL; amphotericin B MIC values for susceptible C. albicans are typically ≤1 μg/mL but carry substantial host cytotoxicity . Critically, unlike amphotericin B, Antifungal agent 34 exhibits no detectable cytotoxicity to mammalian cells at antifungal concentrations [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | MIC = 4 μg/mL |
| Comparator Or Baseline | Fluconazole: MIC₉₀ 0.25 to >64 μg/mL (strain-dependent); Amphotericin B: MIC ≤ 1 μg/mL (susceptible isolates) |
| Quantified Difference | Comparable antifungal potency to standard azoles/polyenes, but with a clean cytotoxicity profile lacking in polyene comparators |
| Conditions | C. albicans ATCC 10231; standard broth microdilution antifungal susceptibility testing [1] |
Why This Matters
Enables researchers to study antifungal mechanisms and host-pathogen interactions without confounding cytotoxicity artifacts that would preclude interpretation with amphotericin B.
- [1] Lawson S, Arumugam N, Almansour AI, Suresh Kumar R, Thangamani S. Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans. Bioorg Chem. 2020 Jul;100:103865. View Source
